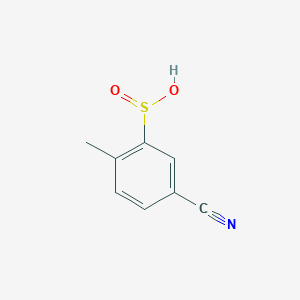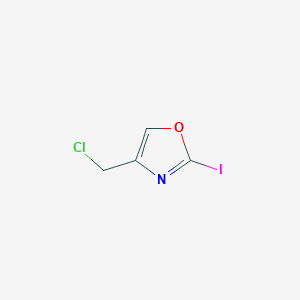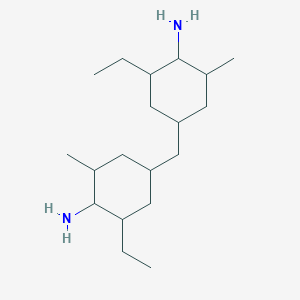![molecular formula C7H8ClN3 B13135915 8-Chloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13135915.png)
8-Chloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine is a heterocyclic compound that contains both a pyridine and a pyrazine ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of a chlorine atom in its structure can influence its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine typically involves the nucleophilic substitution of a chlorine atom in a precursor molecule. One common method includes the reaction of 2-chloro-3-nitropyridine with esters of optically active phenylalanine, followed by reduction of the nitro group, acylation with ethyl oxalyl chloride, and intramolecular cyclization . This sequence of steps allows for the formation of the desired pyrazine ring structure.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is crucial to ensure its quality for further applications.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted pyrazine compounds.
Scientific Research Applications
8-Chloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules.
Material Science: The compound’s unique structure can be utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism by which 8-Chloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine exerts its effects involves interactions with molecular targets and pathways. The chlorine atom and the pyrazine ring can participate in various binding interactions with enzymes or receptors, influencing biological activity. The exact mechanism of action may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
- 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-2,3-dione derivatives
Uniqueness
8-Chloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine is unique due to its specific ring structure and the presence of a chlorine atom, which can influence its reactivity and interactions. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H8ClN3 |
|---|---|
Molecular Weight |
169.61 g/mol |
IUPAC Name |
8-chloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine |
InChI |
InChI=1S/C7H8ClN3/c8-5-3-9-4-6-7(5)11-2-1-10-6/h3-4,10-11H,1-2H2 |
InChI Key |
YYDKNFOOCBJPLY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C(C=NC=C2N1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(5,10-Didodecyl-2-trimethylstannyl-[1]benzothiolo[7,6-g][1]benzothiol-7-yl)-trimethylstannane](/img/structure/B13135855.png)
![2-[4-Carboxy-6-(4-carboxypyridin-2-yl)pyridin-2-yl]-6-(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid](/img/structure/B13135864.png)







![Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]ytterbate](/img/structure/B13135926.png)

